molecular formula C16H18F3IO3SSi B1588826 Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate CAS No. 164594-13-2

Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate

Cat. No.: B1588826
CAS No.: 164594-13-2
M. Wt: 502.4 g/mol
InChI Key: GSCTXOAWWNOUFK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate is a hypervalent iodine compound widely used in organic synthesis. It is known for its electrophilic properties and is often employed as a reagent in various chemical reactions. This compound is particularly valued for its ability to generate arynes under mild conditions, making it a crucial tool in aryne chemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of 2-(trimethylsilyl)phenylboronic acid with iodine monochloride, followed by treatment with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high purity .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows similar principles as laboratory-scale synthesis. The process involves careful control of reaction conditions to ensure high yield and purity, often utilizing large-scale reactors and automated systems to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include fluoride ions, which facilitate the generation of arynes. Reactions are typically conducted under mild conditions, such as room temperature, to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In aryne chemistry, the primary product is often an aryne intermediate, which can further react to form various substituted aromatic compounds .

Scientific Research Applications

Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate is unique compared to other hypervalent iodine compounds due to its ability to generate arynes under mild conditions. Similar compounds include:

These compounds share similar reactivity patterns but differ in their specific applications and reaction conditions, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

phenyl-(2-trimethylsilylphenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ISi.CHF3O3S/c1-17(2,3)15-12-8-7-11-14(15)16-13-9-5-4-6-10-13;2-1(3,4)8(5,6)7/h4-12H,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCTXOAWWNOUFK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3IO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447058
Record name Phenyl[2-(trimethylsilyl)phenyl]iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164594-13-2
Record name Phenyl[2-(trimethylsilyl)phenyl]iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iodobenzene diacetate (9.66 g, 30 mmol) was dissolved in CH2Cl2 (60 mL) with stirring and the solution chilled to 0° C. Triflic acid (5.1 mL, 58 mmol) was added dropwise to the solution and the reaction mixture was stirred for 2 h. A solution of 1,2-bis(trimethylsilyl)benzene (6.67 g, 30 mmol) in CH2Cl2 (10 mL) was added at 0° C. and the reaction was allowed to stir at room temperature for 2 h. Concentration of the reaction mixture gave crystals which were triturated in ether and collected by filtration to yield white crystals (9.82 g, 65.14%). 1H NMR (400 MHz, CDCl3) δ 8.11-7.47 (m, 9H, ArH), 0.42 (s, 9H, CH3); 13C NMR (400 MHz, CDCl3): δ 139.0, 138.4, 133.3, 133.2, 132.4, 132.3, 132.1, 109.6, 0.1.
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
6.67 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
65.14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Reactant of Route 3
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Reactant of Route 6
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.